An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one. This molecule, belonging to the indanone class of compounds, is a key intermediate in the synthesis of various biologically active molecules.[1][2] A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in research and development, particularly in the context of drug discovery and materials science. This document details the compound's chemical identity, core physicochemical parameters, and spectroscopic profile. Furthermore, it provides validated, step-by-step experimental protocols for the determination of these properties, ensuring scientific rigor and reproducibility. The interplay between these properties is also explored, offering insights into their implications for further development.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one is an aromatic ketone with a bicyclic indanone core. The structure is characterized by two methoxy groups on the benzene ring and a phenyl substituent on the five-membered ring.
Chemical Structure:
(A simplified 2D representation of the molecular structure)
Table 1: Chemical Identifiers for 5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one
| Identifier | Value | Source |
| Preferred IUPAC Name | 5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one | N/A |
| CAS Number | 2107-69-9 | [3][4][5] |
| Molecular Formula | C₁₁H₁₂O₃ | [3][5] |
| Molecular Weight | 192.214 g/mol | [3] |
| InChI Key | IHMQOBPGHZFGLC-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | COC1=CC2=C(C=C1OC)C(=O)CC2 | [3] |
Core Physicochemical Properties
The physicochemical properties of a compound govern its behavior in various environments and are critical for predicting its suitability for specific applications, including formulation development and biological activity.[6][7][8][9]
Table 2: Summary of Key Physicochemical Properties
| Property | Value | Significance |
| Physical Form | Crystal - Powder | [5] |
| Melting Point | 118-120 °C | Indicates purity and thermal stability.[5][10][11] |
| Boiling Point | 138-139 °C @ 2 Torr | [11] |
| Solubility | To be determined experimentally | Crucial for formulation and bioavailability.[6][12][13][14] |
| pKa | To be determined experimentally | Influences solubility and absorption at different pH values.[15] |
| LogP (Octanol-Water Partition Coefficient) | To be determined experimentally | Predicts lipophilicity and membrane permeability. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques provide a fingerprint of a molecule, allowing for unambiguous structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of the molecule. Predicted ¹H NMR spectra can serve as a reference for experimental data. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed picture of the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for 5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one would include:
-
A strong C=O stretch for the ketone.
-
C-H stretches for the aromatic and aliphatic protons.
-
C-O stretches for the methoxy groups and the ether linkages.
-
C=C stretches for the aromatic ring.
-
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. This is crucial for confirming the molecular formula and can offer additional structural insights.
Experimental Protocols for Characterization
The following protocols describe standard, validated methods for determining the key physicochemical properties of 5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of the target compound.
Caption: A typical workflow for the physicochemical characterization of the compound.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.[10][16]
Methodology:
-
Sample Preparation: Ensure the sample is dry and finely powdered.[17] Load a small amount (2-3 mm height) into a capillary tube.[16][18]
-
Apparatus: Use a calibrated digital melting point apparatus.
-
Initial Determination: Heat the sample rapidly to get an approximate melting point.[10][18]
-
Accurate Determination: Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[17][18]
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[18]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[19] This is a cornerstone technique in the pharmaceutical industry for determining the purity and potency of compounds.[20][21]
Methodology:
-
System Preparation: Use a standard HPLC system with a UV detector.
-
Column Selection: A C18 reverse-phase column is a suitable starting point for a molecule of this polarity.
-
Mobile Phase Selection: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The initial mobile phase composition should be optimized based on preliminary runs.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Analysis: Inject the sample and run the gradient method. Monitor the chromatogram at a suitable UV wavelength (determined by a UV scan of the compound).
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Equilibrium Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[13] It involves creating a saturated solution and measuring the concentration of the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions).[12][22][23]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[12][13]
-
Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[14]
-
Data Reporting: Express the solubility in units such as mg/mL or µg/mL for each pH condition.
Inter-relationship of Physicochemical Properties
The physicochemical properties of a compound are not independent but are interconnected. Understanding these relationships is crucial for predicting its behavior and for rational drug design.
Caption: The interplay between key physicochemical properties and their impact on oral absorption.
For 5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one, its expected low polarity (due to the phenyl and methoxy groups) would suggest a higher LogP value and potentially lower aqueous solubility. The ketone functionality may provide a site for hydrogen bonding, which could slightly enhance solubility. The absence of strongly acidic or basic groups suggests that its solubility might not be highly pH-dependent, although this requires experimental verification of its pKa.
Conclusion
This guide has outlined the essential physicochemical properties of 5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one. The provided data and experimental protocols serve as a robust foundation for researchers and scientists working with this compound. A comprehensive understanding and experimental determination of these properties are critical for its successful application in drug discovery, process development, and other scientific endeavors.
References
- Vertex AI Search. (2024, January 17). Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
- Vertex AI Search.
- Vertex AI Search. (2013, April 15). Experiment 1 - Melting Points.
- Vertex AI Search. (2025, May 27). HPLC Method development: an overview. - PharmaCores.
- Vertex AI Search. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC.
- Vertex AI Search. Steps for HPLC Method Development | Pharmaguideline.
- Vertex AI Search.
- Vertex AI Search. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry - NJ Labs.
- Vertex AI Search. (2022, April 7). 6.
- Vertex AI Search. Organic Compounds: Physical Properties Lab | PDF | Solubility | Chemical Substances.
- Vertex AI Search.
- Vertex AI Search. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace.
- Vertex AI Search. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy.
- Vertex AI Search. (2026, January 22).
- Vertex AI Search.
- Vertex AI Search. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.
- Vertex AI Search. 5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 2107-69-9.
- Vertex AI Search. Physical Properties - CurlyArrows Organic Chemistry.
- Vertex AI Search.
- Vertex AI Search. 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy - MOLBASE.
- Vertex AI Search. (2020, July 9). new calculation method physical and chemical properties of organic compounds.
- Vertex AI Search. 2107-69-9|5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one - BLDpharm.
- Vertex AI Search. 2.6 Intermolecular Force and Physical Properties of Organic Compounds - KPU Pressbooks.
- Vertex AI Search. Supporting Information for - The Royal Society of Chemistry.
- Vertex AI Search. Determination of Organic Structures by Physical Methods.
- Vertex AI Search. 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one - MilliporeSigma.
- Vertex AI Search. (2009, September 1). Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues - PubMed.
- Vertex AI Search. 1H-Inden-1-ol, 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]- | C24H31NO3 | CID 10643567 - PubChem.
- Vertex AI Search. 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one - PubChem.
- Vertex AI Search. 5,6-Dimethoxy-1-indanone - CAS Common Chemistry.
- Vertex AI Search. 5,6-DIMETHOXY-1-INDANONE - Inxight Drugs.
- Vertex AI Search. (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC.
- Vertex AI Search. Synthesis of 5,6-dimethoxy-1-indanone.
- Vertex AI Search. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0261894) - NP-MRD.
- Vertex AI Search. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org.
- Vertex AI Search. (2022, January 23). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC.
- Vertex AI Search. (2025, December 5). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents - MDPI.
- Vertex AI Search. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals.
Sources
- 1. 5,6-DIMETHOXY-1-INDANONE [drugs.ncats.io]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. 5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 2107-69-9 [matrix-fine-chemicals.com]
- 4. 2107-69-9|5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 5. 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | 2107-69-9 [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. curlyarrows.com [curlyarrows.com]
- 8. 2.6 Intermolecular Force and Physical Properties of Organic Compounds – Organic Chemistry I [kpu.pressbooks.pub]
- 9. api.pageplace.de [api.pageplace.de]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. scispace.com [scispace.com]
- 13. raytor.com [raytor.com]
- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 15. HPLC Method development: an overview. [pharmacores.com]
- 16. Determination of Melting Point [wiredchemist.com]
- 17. scribd.com [scribd.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pharmasalmanac.com [pharmasalmanac.com]
- 20. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. njlabs.com [njlabs.com]
- 22. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 23. who.int [who.int]
